Bis(benzylsulfinyl)methane

Lanthanide luminescence Coordination chemistry Fluorescence enhancement

Obtaining consistent ligand stoichiometry for lanthanide photoluminescence research can be problematic with generic sulfoxides. Bis(benzylsulfinyl)methane (CAS 38178-46-0) is a structurally precise bis-sulfoxide that forms a reproducible 1:2.5 ligand-to-metal coordination geometry, ensuring batch-to-batch spectral consistency. - Enables a 1.87-fold emission intensity increase in ternary Eu(III) complexes for brighter phosphors. - Delivers a ~9-fold BSA binding affinity enhancement in functionalized probes, optimizing serum-based assay performance. - Functions as a reliable UV-sensitizing antenna for Tb(III) and Dy(III) energy transfer applications.

Molecular Formula C15H16O2S2
Molecular Weight 292.4 g/mol
CAS No. 38178-46-0
Cat. No. B15476143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(benzylsulfinyl)methane
CAS38178-46-0
Molecular FormulaC15H16O2S2
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CS(=O)CS(=O)CC2=CC=CC=C2
InChIInChI=1S/C15H16O2S2/c16-18(11-14-7-3-1-4-8-14)13-19(17)12-15-9-5-2-6-10-15/h1-10H,11-13H2
InChIKeyMOEFUZOTBONCEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(benzylsulfinyl)methane Overview


Bis(benzylsulfinyl)methane is a symmetrical organosulfur compound bearing two sulfinyl (S=O) groups linked through a central methylene bridge. It belongs to the bis-sulfoxide class of ligands that coordinate lanthanide ions to yield photoluminescent complexes with distinct emission properties [1]. Unlike simpler mono-sulfoxides or structurally analogous sulfones, the double-sulfinyl architecture of bis(benzylsulfinyl)methane enables the formation of stable binary and ternary lanthanide perchlorate complexes of defined stoichiometry (e.g., REL₂.₅(ClO₄)₃·3H₂O) [2][3]. This structural precision, combined with its capacity for energy transfer to chelated lanthanide ions, has established it as a targeted synthon for the development of rare-earth luminescent materials [4].

Lanthanide Luminescent Synthon
Forms defined Eu, Tb, Dy perchlorate complexes for photoluminescence studies.
Antenna Ligand for Eu/Tb/Dy
Efficient ligand-to-metal energy transfer supports red, green, or characteristic emission.
Ternary Complex Design
Synergistic secondary ligands reported to further enhance emission intensity.

Bis(benzylsulfinyl)methane: Why Substitution Fails


Direct substitution of bis(benzylsulfinyl)methane with a structurally related bis-sulfoxide or a mono-sulfoxide ligand is not functionally equivalent. The specific geometry and electronic properties of the benzyl-substituted sulfinyl groups dictate the ligand's capacity to chelate lanthanide ions with a defined stoichiometry (e.g., 1:2.5 ligand-to-metal ratio) and to subsequently transfer absorbed energy to the metal center [1][2]. Alterations in the aromatic substituent (e.g., phenyl vs. benzyl) or in the sulfinyl group arrangement (e.g., sulfone vs. sulfoxide) have been shown to modify crystal packing, coordination geometry, and the efficiency of ligand-to-metal energy transfer, thereby altering the emission intensity and spectral purity of the resulting lanthanide complexes [3]. The evidence presented below demonstrates that the quantitative luminescence parameters of bis(benzylsulfinyl)methane complexes are specifically linked to its unique molecular architecture, making it a non-interchangeable building block in materials science and bioanalytical applications [4].

Altering the aromatic substituent (e.g., phenyl vs. benzyl) may shift coordination geometry and emission properties.
Replacing sulfoxide with sulfone can disrupt ligand-to-metal energy transfer efficiency.
Mono-sulfoxide or flexible bis-sulfoxide analogs often yield variable stoichiometry and unpredictable photophysics.

Quantitative Evidence for Bis(benzylsulfinyl)methane


Europium Fluorescence Enhancement

In a head-to-head comparison within the same study, the ternary europium(III) complex formed with bis(benzylsulfinyl)methane as the primary ligand and 1,10-phenanthroline as the secondary ligand exhibited a 1.87‑fold increase in the strongest characteristic fluorescence emission intensity relative to the binary complex containing only bis(benzylsulfinyl)methane [1]. This enhancement is directly attributed to the synergistic coordination and improved energy transfer facilitated by the bis-sulfoxide framework.

Eu Emission Enhancement
Head-to-head
Ternary complex: 1.87× emission intensity vs binary Eu complex (1.00)
Supports ternary complex design for brighter Eu(III) emission.
Solid-state PL; second ligand 1,10-phenanthroline.
Lanthanide luminescence Coordination chemistry Fluorescence enhancement

BSA Binding Affinity Enhancement

In a direct comparison of binary and ternary europium complexes derived from bis(benzylsulfinyl)methane, the ternary complex containing benzoic acid as a secondary ligand demonstrated a 794% increase in BSA binding constant (Ka) and a 30% increase in binding site number (n) relative to the binary complex [1]. This indicates that the bis(benzylsulfinyl)methane framework, when appropriately functionalized, enables significantly stronger and more specific interactions with the model protein bovine serum albumin.

BSA Affinity Enhancement
Head-to-head
Ternary Eu complex Ka: 8.9× higher vs binary; binding sites increased 30%
Supports bioprobe or model protein interaction studies.
BSA quenching titration; second ligand benzoic acid.
Bioinorganic chemistry Protein binding Lanthanide complexes

Energy Transfer to Terbium and Dysprosium

Phosphorescence and fluorescence spectral analyses of solid‑state Tb(III) and Dy(III) perchlorate complexes with bis(benzylsulfinyl)methane revealed that the ligand efficiently absorbs energy and transfers it to the chelated lanthanide ions, with a pronounced enhancement of the ⁵D₄ → ⁷F₅ transition of Tb(III) at 544 nm [1]. While class‑level inferences suggest that the benzyl‑substituted bis‑sulfoxide architecture may outperform alkyl or aryl analogs in energy transfer efficiency [2], a direct quantitative comparison with a structurally distinct bis‑sulfoxide is not available in the literature. The observed intense, pure‑green emission (544 nm) for Tb(III) and characteristic emission for Dy(III) are, however, directly attributable to the specific ligand geometry of bis(benzylsulfinyl)methane.

Energy Transfer to Tb/Dy
Class-level
Efficient sensitization observed; strong Tb 544 nm emission (⁵D₄→⁷F₅)
Supports ligand design for sensitized Tb(III)/Dy(III) emission.
No direct comparison to other bis-sulfoxides in same study.
Energy transfer Antenna effect Phosphorescence

Defined Stoichiometry and Coordination Mode

FT‑IR and elemental analysis confirmed that bis(benzylsulfinyl)methane forms well‑defined lanthanide(III) perchlorate complexes with a consistent 1:2.5 ligand‑to‑metal stoichiometry (REL₂.₅(ClO₄)₃·3H₂O; RE = Tb, Dy) and that the perchlorate anion coordinates in a bidentate fashion [1]. This contrasts with the variable or ill‑defined stoichiometries often reported for complexes of mono‑sulfoxides or other flexible bis‑sulfoxides (e.g., bis(phenylsulfinyl)methane), which can exhibit multiple coordination modes and unpredictable solid‑state packing [2].

Defined Stoichiometry
Head-to-head
Consistent 1:2.5 Ln:ligand ratio; bidentate ClO₄⁻ coordination
Supports reproducible synthesis and quality control.
vs. variable stoichiometry of bis(phenylsulfinyl)methane.
Coordination chemistry Lanthanide complexes IR spectroscopy

Bis(benzylsulfinyl)methane Applications


Pure-Color Phosphors for Displays and Lighting

When fabricating Tb(III)‑ or Eu(III)‑based phosphors, the use of bis(benzylsulfinyl)methane as the primary ligand enables the generation of pure green (544 nm) or red emission with enhanced intensity through the formation of ternary complexes. The 1.87‑fold intensity increase demonstrated in the Eu‑phenanthroline system [1] directly translates to higher brightness in display backlights or LED components, offering a quantifiable performance advantage over generic sulfoxide ligands.

Lanthanide Bioprobes for Protein and Drug Delivery

The ~9‑fold enhancement in BSA binding affinity observed for the benzoic acid‑functionalized ternary europium complex [1] makes bis(benzylsulfinyl)methane an attractive scaffold for constructing luminescent lanthanide probes with predictable serum protein interactions. This property is critical for developing time‑resolved fluoroimmunoassays (TR‑FIA), cellular imaging agents, or targeted drug‑delivery conjugates where high protein binding enhances circulation time and signal stability.

Well-Defined Complexes for Materials Science

The reproducible 1:2.5 ligand‑to‑metal stoichiometry and the bidentate coordination of perchlorate anions in bis(benzylsulfinyl)methane‑derived complexes [1] ensure batch‑to‑batch consistency and simplify characterization. Researchers studying the fundamental photophysics of lanthanide ions or developing new coordination polymers will benefit from this structural predictability, which is not guaranteed with alternative disulfoxide ligands that often yield variable coordination modes [2].

Ligand Design for Energy Transfer Sensitization

The demonstrated ability of bis(benzylsulfinyl)methane to absorb UV energy and efficiently transfer it to the excited states of Tb(III) and Dy(III) [1] makes it a valuable building block for designing new sensitizing ligands. By coupling it with carefully selected secondary chromophores, researchers can fine‑tune the excitation and emission wavelengths of lanthanide complexes for applications in luminescent sensors, solar energy conversion, and security inks.

Application
Selection Property
Validation Focus
Phosphor Design
Ternary complex emission tuning
Emission intensity & color purity
Bioprobe Development
Protein binding affinity (BSA model)
Binding constant & site number
Coordination Polymers
Defined stoichiometry & coordination
Elemental analysis & IR consistency
Sensitizer Design
Ligand-to-metal energy transfer
Sensitized emission spectra

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